molecular formula C22H28N4O3 B2734651 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide CAS No. 1170539-21-5

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide

Cat. No.: B2734651
CAS No.: 1170539-21-5
M. Wt: 396.491
InChI Key: XYQWYOPFYJKGPH-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a urea derivative, and a tert-butyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to start with the acylation of aniline derivatives to form the acetamido groupThe final step involves the coupling of the tert-butyl phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or urea groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(tert-butyl)benzamide
  • N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide

Uniqueness

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-tert-butylphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-15(27)25-18-9-5-16(6-10-18)20(28)23-13-14-24-21(29)26-19-11-7-17(8-12-19)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,28)(H,25,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQWYOPFYJKGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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